molecular formula C31H35N3O4 B15155022 Ethyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15155022
M. Wt: 513.6 g/mol
InChI Key: GHFYCEPCFGEBKQ-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-TERT-BUTYLBENZAMIDO)BENZOATE is a complex organic compound that features a piperazine ring substituted with benzoyl and tert-butylbenzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-TERT-BUTYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzoylpiperazine and 4-tert-butylbenzamide. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-TERT-BUTYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-TERT-BUTYLBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-TERT-BUTYLBENZAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzamide compounds. Examples include:

  • 4-benzoylpiperazine
  • 4-tert-butylbenzamide
  • Other ethyl benzoate derivatives

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1

Properties

Molecular Formula

C31H35N3O4

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-tert-butylbenzoyl)amino]benzoate

InChI

InChI=1S/C31H35N3O4/c1-5-38-30(37)24-13-16-27(33-17-19-34(20-18-33)29(36)23-9-7-6-8-10-23)26(21-24)32-28(35)22-11-14-25(15-12-22)31(2,3)4/h6-16,21H,5,17-20H2,1-4H3,(H,32,35)

InChI Key

GHFYCEPCFGEBKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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